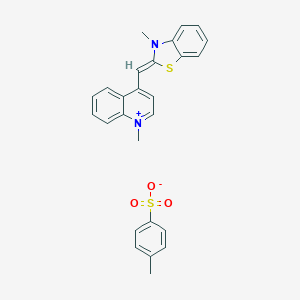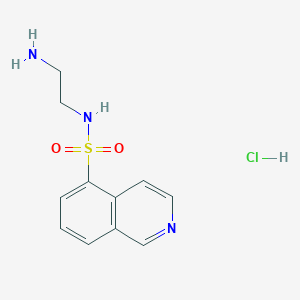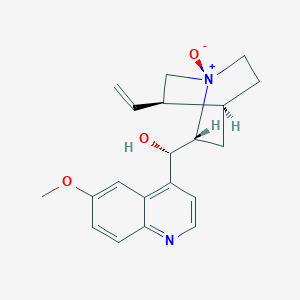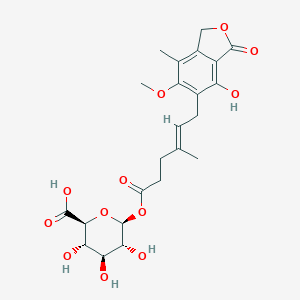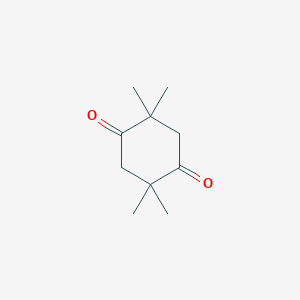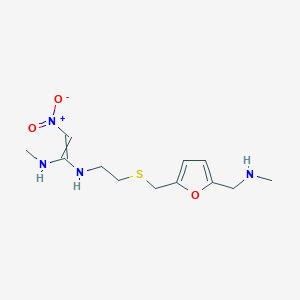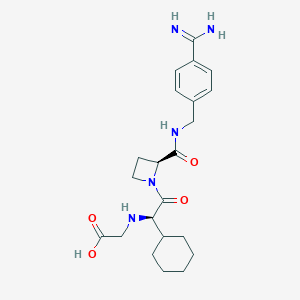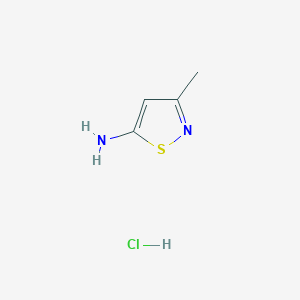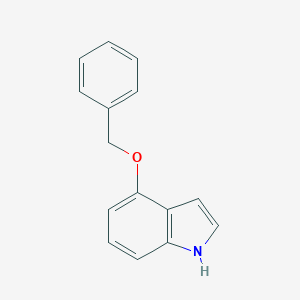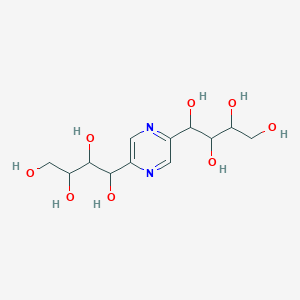
Fructosazine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Fructosazine has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of heterocyclic compounds . In biology, this compound is studied for its role in the non-enzymatic glycation of proteins, a fundamental biochemical process with implications in various biological systems . In medicine, this compound has been reported to have antimicrobial activity against heat-resistant Escherichia coli . Additionally, it is used as a flavoring agent in the food industry due to its aromatic properties .
Mécanisme D'action
Target of Action
Fructosazine primarily targets Escherichia coli AW 1.7 , a heat-resistant strain of E. coli . It interacts with the bacterial cell membrane, leading to changes in its integrity .
Mode of Action
This compound exerts its antimicrobial action by permeabilizing the outer membrane of the bacteria . This permeabilization is based on an evaluation of bacterial membrane integrity using 1-N-phenyl-1-naphthylamine and propidium iodide . It damages the membrane integrity and causes DNA fragmentation .
Biochemical Pathways
This compound is involved in the non-enzymatic glycation pathways . It modifies amino groups in proteins through the glycation process, which can affect protein folding and lead to the formation of advanced glycation end-products (AGEs) .
Pharmacokinetics
coli is pH-dependent, with a greater uptake at pH 5 compared to pH 7 . This suggests that the bioavailability of this compound may be influenced by the pH of the environment.
Result of Action
The action of this compound results in damage to the bacterial cell membrane and DNA fragmentation . Electron microscopy has revealed membrane structural damage by this compound at pH 5 and 7 . These effects contribute to its antimicrobial activity.
Action Environment
The action of this compound is influenced by environmental factors such as pH. Its uptake by E. coli is greater at pH 5 compared to pH 7 , suggesting that acidic environments may enhance its efficacy
Analyse Biochimique
Biochemical Properties
Fructosazine is involved in the non-enzymatic glycation pathways, which are crucial for understanding cellular aging, protein turnover, and the biochemical basis of degenerative conditions
Cellular Effects
These pathways are crucial for a deeper understanding of cellular aging, protein turnover, and the biochemical basis of degenerative conditions .
Molecular Mechanism
These pathways are crucial for understanding cellular aging, protein turnover, and the biochemical basis of degenerative conditions .
Metabolic Pathways
This compound is involved in the non-enzymatic glycation pathways . These pathways are crucial for understanding cellular aging, protein turnover, and the biochemical basis of degenerative conditions .
Méthodes De Préparation
Fructosazine can be synthesized through an efficient one-pot dehydration process using D-glucosamine hydrochloride as the starting material. A basic ionic liquid, such as 1-butyl-3-methylimidazolium hydroxide, is employed as both a solvent and catalyst . The reaction is typically carried out at 120°C for 180 minutes, resulting in a maximum yield of 49% . Another method involves the self-condensation reaction of aminoglucose or its salt in the presence of boric acid or borate as a catalyst . This method is advantageous due to its simplicity, low reaction temperature, and high yield of up to 60% .
Analyse Des Réactions Chimiques
Fructosazine undergoes various chemical reactions, including oxidation, reduction, and substitution. In a typical reaction, D-glucosamine hydrochloride is mixed with a basic ionic liquid and heated to 120°C for 180 minutes . The major products formed from these reactions are deoxythis compound and this compound . Common reagents used in these reactions include D-glucosamine hydrochloride, basic ionic liquids, and boric acid .
Comparaison Avec Des Composés Similaires
Fructosazine is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include deoxythis compound, which is also derived from D-glucosamine hydrochloride . Both compounds share similar synthetic routes and reaction conditions, but this compound has distinct applications in the food industry and antimicrobial activity . Other related compounds include various polyhydroxyalkylpyrazines, which are studied for their potential pharmacological and physiological effects .
Propriétés
IUPAC Name |
1-[5-(1,2,3,4-tetrahydroxybutyl)pyrazin-2-yl]butane-1,2,3,4-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O8/c15-3-7(17)11(21)9(19)5-1-13-6(2-14-5)10(20)12(22)8(18)4-16/h1-2,7-12,15-22H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWQIVOYGNUVEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)C(C(C(CO)O)O)O)C(C(C(CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | D-Fructosazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035284 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13185-73-4 | |
| Record name | D-Fructosazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035284 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
237 °C | |
| Record name | D-Fructosazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035284 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


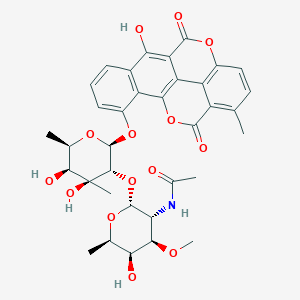
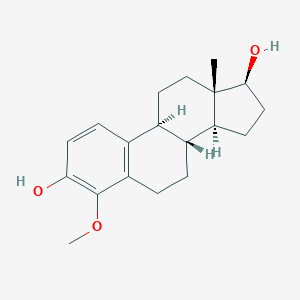

![N-[(Dimethylamino)methyl]-N-methylnitramide](/img/structure/B23178.png)
